6-((4-Fluorobenzyl)amino)pyridazin-3-ol
Description
6-((4-Fluorobenzyl)amino)pyridazin-3-ol is a pyridazine derivative featuring a hydroxyl group at position 3 and a 4-fluorobenzylamino substituent at position 6. Its molecular formula is C₁₁H₁₀FN₃O, yielding a molecular weight of 219.22 g/mol. Synonyms include 6-[(4-fluorophenyl)methyl]pyridazin-3-ol and ZJMFWFFHEUWHEZ-UHFFFAOYSA-N .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylamino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-9-3-1-8(2-4-9)7-13-10-5-6-11(16)15-14-10/h1-6H,7H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOVVQFEXFOLPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NNC(=O)C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Fluorobenzyl)amino)pyridazin-3-ol typically involves the reaction of 4-fluorobenzylamine with a pyridazinone derivative. One common method includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine with a 1,4-dicarbonyl compound under acidic conditions.
Substitution Reaction: The pyridazinone derivative is then reacted with 4-fluorobenzylamine in the presence of a suitable base, such as sodium hydride, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-((4-Fluorobenzyl)amino)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-((4-Fluorobenzyl)amino)pyridazin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-((4-Fluorobenzyl)amino)pyridazin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various physiological effects, such as inhibition of cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 6-((4-Fluorobenzyl)amino)pyridazin-3-ol vary primarily in substituent type, position, and linker groups. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position Effects: The para-fluorine in the target compound (vs. Dihalogenation (e.g., 2,4-difluorobenzyl) increases molecular weight and logP, favoring lipid bilayer penetration .
Linker Modifications :
- Replacing the benzyl group with a phenethyl linker (4-chlorophenethyl) extends the molecule’s flexibility, which may impact conformational stability in binding pockets .
Direct Aryl Substitution :
- The trifluoromethylphenyl derivative lacks a benzyl linker, reducing rotational freedom but increasing steric bulk and electronegativity, which could enhance target selectivity .
Biological Activity
6-((4-Fluorobenzyl)amino)pyridazin-3-ol is a pyridazine derivative that has gained attention in pharmacological research due to its potential biological activities. This compound's structure includes a pyridazine ring with an amino group substituted by a 4-fluorobenzyl moiety, which may enhance its biological properties. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.
Target Interactions
- Enzyme Inhibition : This compound has been identified as an inhibitor of certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Receptor Modulation : It can bind to specific receptors on cell surfaces, modulating signal transduction pathways that influence cellular responses.
Biochemical Pathways
This compound is associated with multiple biochemical pathways:
- Inflammatory Pathways : By inhibiting enzymes linked to inflammation, it may reduce inflammatory responses in various tissues.
- Cell Signaling : The compound influences cell signaling pathways, affecting gene expression and cellular metabolism. For instance, it can activate or inhibit pathways that lead to changes in protein production, impacting processes such as cell growth and apoptosis.
Cellular Effects
The compound's effects on cellular functions are significant:
- Cell Growth and Differentiation : It modulates cellular metabolism and can influence the growth and differentiation of various cell types.
- Apoptosis : Preliminary studies indicate that this compound may induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.
Research Findings
Recent studies have explored the pharmacological potential of this compound:
Case Study: Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been reported to induce apoptosis and cell cycle arrest in HCT116 colorectal cancer cells. The following table summarizes the observed effects:
| Cell Line | % Apoptosis Induced | Cell Cycle Arrest (G1 Phase) |
|---|---|---|
| HCT116 | 41.55% | 57.04% |
| Control | 1.85% | 49.51% |
This data indicates that the compound significantly enhances apoptotic rates compared to control groups .
Comparison with Similar Compounds
The unique fluorine substitution in this compound differentiates it from other pyridazine derivatives, such as:
| Compound | Unique Features |
|---|---|
| 6-(4-Methylbenzyl)amino)pyridazin-3-ol | Lacks fluorine; different biological activity |
| 6-(4-Chlorobenzyl)amino)pyridazin-3-ol | Chlorine instead of fluorine; varied reactivity |
| 6-(4-Bromobenzyl)amino)pyridazin-3-ol | Bromine substitution affects lipophilicity |
The presence of the fluorine atom enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy as a drug candidate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
